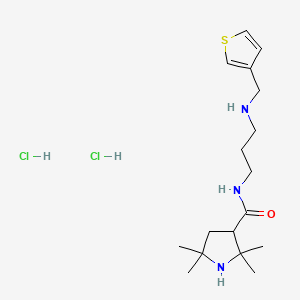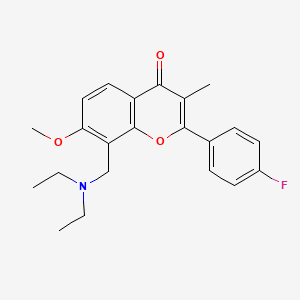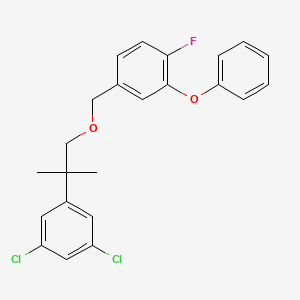
3-Pyrrolidinecarboxamide, 2,2,5,5-tetramethyl-N-(3-((3-thienylmethyl)amino)propyl)-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,5,5-Tetramethyl-N-(3-((3-thienylmethyl)amino)propyl)-3-pyrrolidinecarboxamide 2HCl is a complex organic compound with a molecular formula of C17H29Cl2N3OS.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetramethyl-N-(3-((3-thienylmethyl)amino)propyl)-3-pyrrolidinecarboxamide 2HCl typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The thienylmethyl group is then introduced through a series of nucleophilic substitution reactions. The final product is obtained by reacting the intermediate compounds with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2,2,5,5-Tetramethyl-N-(3-((3-thienylmethyl)amino)propyl)-3-pyrrolidinecarboxamide 2HCl undergoes various chemical reactions, including:
Oxidation: The thienylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the thienylmethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienylmethyl group can yield sulfoxides or sulfones, while reduction can produce secondary amines .
科学研究应用
2,2,5,5-Tetramethyl-N-(3-((3-thienylmethyl)amino)propyl)-3-pyrrolidinecarboxamide 2HCl has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2,2,5,5-Tetramethyl-N-(3-((3-thienylmethyl)amino)propyl)-3-pyrrolidinecarboxamide 2HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
相似化合物的比较
Similar Compounds
Similar compounds include other pyrrolidine derivatives and thienylmethyl-containing molecules. Examples include:
- 2,2,5,5-Tetramethyl-3-pyrrolidinecarboxamide
- N-(3-(Thienylmethyl)amino)propyl derivatives
Uniqueness
This compound’s ability to undergo various chemical reactions and its diverse range of applications make it a valuable molecule in scientific research .
属性
CAS 编号 |
93798-98-2 |
|---|---|
分子式 |
C17H31Cl2N3OS |
分子量 |
396.4 g/mol |
IUPAC 名称 |
2,2,5,5-tetramethyl-N-[3-(thiophen-3-ylmethylamino)propyl]pyrrolidine-3-carboxamide;dihydrochloride |
InChI |
InChI=1S/C17H29N3OS.2ClH/c1-16(2)10-14(17(3,4)20-16)15(21)19-8-5-7-18-11-13-6-9-22-12-13;;/h6,9,12,14,18,20H,5,7-8,10-11H2,1-4H3,(H,19,21);2*1H |
InChI 键 |
STJUQKMDPUAOQY-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(C(N1)(C)C)C(=O)NCCCNCC2=CSC=C2)C.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















